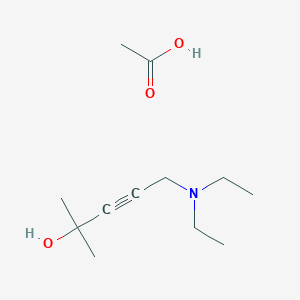
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt), also known as DEAE-MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have potential applications in various fields, including biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, and can inhibit the growth of certain bacterial and fungal strains. In vivo studies have shown that it has anti-inflammatory and analgesic effects, and can reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has several advantages for use in lab experiments. It is relatively easy to synthesize, and is soluble in both water and organic solvents, making it easy to work with. However, there are also some limitations to its use. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt). One area of interest is the development of new antibiotics based on its antibacterial properties. Another area of interest is the development of new anti-inflammatory and analgesic drugs based on its mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt), as well as its limitations and potential applications in various fields.
Métodos De Síntesis
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) is synthesized through a multistep process that involves the reaction of 5-hexyn-2-ol with diethylamine, followed by acetylation with acetic anhydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
5-(diethylamino)-2-methyl-3-pentyn-2-ol acetate (salt) has been extensively studied in scientific research due to its potential applications in various fields. In biochemistry, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In physiology, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
acetic acid;5-(diethylamino)-2-methylpent-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.C2H4O2/c1-5-11(6-2)9-7-8-10(3,4)12;1-2(3)4/h12H,5-6,9H2,1-4H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWBMRPACWUPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)

![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B5039770.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5039774.png)



